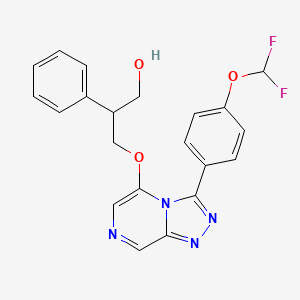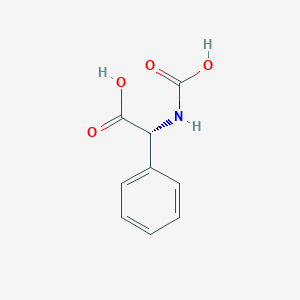![molecular formula C19H14F2N4O2S B10797990 5-Benzylsulfinyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797990.png)
5-Benzylsulfinyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzylsulfinyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, which includes a benzylsulfinyl group and a difluoromethoxyphenyl group, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylsulfinyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps:
Formation of the Triazolopyrazine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a hydrazine derivative and a suitable diketone can lead to the formation of the triazolopyrazine ring.
Introduction of the Benzylsulfinyl Group: This step involves the sulfoxidation of a benzyl sulfide precursor. Common reagents for this transformation include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Attachment of the Difluoromethoxyphenyl Group: This can be done via a nucleophilic aromatic substitution reaction, where a difluoromethoxybenzene derivative reacts with the triazolopyrazine core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzylsulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents under acidic conditions.
Major Products
Oxidation: Benzylsulfonyl derivatives.
Reduction: Benzyl sulfide derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Benzylsulfinyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound is explored for its potential antimicrobial and anticancer activities. The presence of the triazolopyrazine core is particularly interesting due to its known interactions with various biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The difluoromethoxyphenyl group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or photophysical properties due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 5-Benzylsulfinyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The triazolopyrazine core can interact with enzymes or receptors, potentially inhibiting their activity. The benzylsulfinyl group can form reversible covalent bonds with biological nucleophiles, while the difluoromethoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Benzylsulfonyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
5-Benzylthio-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in 5-Benzylsulfinyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine provides unique reactivity compared to its sulfonyl and thioether analogs. This can influence its biological activity and chemical stability, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C19H14F2N4O2S |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
5-benzylsulfinyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C19H14F2N4O2S/c20-19(21)27-15-8-6-14(7-9-15)18-24-23-16-10-22-11-17(25(16)18)28(26)12-13-4-2-1-3-5-13/h1-11,19H,12H2 |
Clave InChI |
HSYPMILIAZBMAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)C2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-[2-(3,4-Difluorophenyl)-2-(dimethylamino)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10797912.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3-methoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797916.png)
![3-[4-(Difluoromethoxy)phenyl]-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797940.png)
![3-(4-iodocuban-1-yl)-N-[2-(trifluoromethyl)pyridin-4-yl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10797941.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-iodophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797948.png)
![3-(4-Chlorophenyl)-5-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797953.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-methoxy-2-methylpropoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797960.png)
![2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-N,N-dimethyl-1-phenylethanamine](/img/structure/B10797968.png)
![Ethyl 3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropanoate](/img/structure/B10797969.png)

![3-[4-(Difluoromethoxy)phenyl]-5-(2-phenylethylsulfinyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797980.png)

![2-Methyl-1-[[3-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]propan-2-ol](/img/structure/B10797993.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[(1-phenyltriazol-4-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797995.png)
